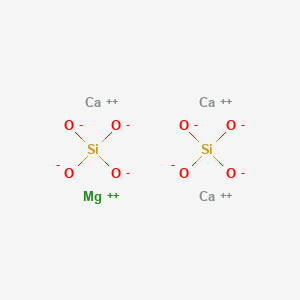
tricalcium;magnesium;disilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium magnesium silicate (3:1:2), with the chemical formula Ca3MgSi2O8, is a compound that belongs to the family of silicate mineralsIt is often found in natural mineral inclusions and has been studied for its structural and thermodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through various methods. One common approach involves the high-temperature solid-state reaction of calcium oxide (CaO), magnesium oxide (MgO), and silicon dioxide (SiO2). The reactants are mixed in stoichiometric ratios and heated to temperatures around 1400-1600°C to form the desired compound .
Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced using raw materials such as limestone (CaCO3), magnesite (MgCO3), and silica (SiO2). These materials are blended and subjected to high-temperature calcination to drive off carbon dioxide and form the silicate compound. The process may involve additional steps such as grinding and milling to achieve the desired particle size and purity .
Chemical Reactions Analysis
Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, it can form oxides of calcium and magnesium.
Reduction: Under reducing conditions, it may decompose to form elemental silicon and metal oxides.
Substitution: It can participate in ion-exchange reactions, where calcium or magnesium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or air at elevated temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.
Substitution: Often occurs in aqueous solutions with suitable cationic reagents.
Major Products:
Oxidation: Forms calcium oxide (CaO) and magnesium oxide (MgO).
Reduction: Produces elemental silicon (Si) and metal oxides.
Substitution: Results in the formation of new silicate compounds with different cations.
Scientific Research Applications
Calcium magnesium silicate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium magnesium silicate involves its interaction with various molecular targets and pathways:
Neutralization: Acts as a neutralizing agent by reacting with acids to form salts and water.
Structural Support: Provides structural integrity in composite materials, enhancing their mechanical properties and durability.
Comparison with Similar Compounds
Calcium magnesium silicate can be compared with other similar compounds such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating material.
Magnesium Silicate (MgSiO3): Commonly used in the pharmaceutical and cosmetic industries as a filler and absorbent.
Calcium Magnesium Alumino-Silicate (CaMgAlSiO4): Utilized in high-temperature applications and as a component in advanced ceramics.
Uniqueness: Calcium magnesium silicate (3:1:2) is unique due to its specific stoichiometric ratio, which imparts distinct structural and thermodynamic properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
13596-18-4 |
|---|---|
Molecular Formula |
Ca3MgO8Si2 |
Molecular Weight |
328.701 |
IUPAC Name |
tricalcium;magnesium;disilicate |
InChI |
InChI=1S/3Ca.Mg.2O4Si/c;;;;2*1-5(2,3)4/q4*+2;2*-4 |
InChI Key |
QPOCANDIWVNHRM-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















